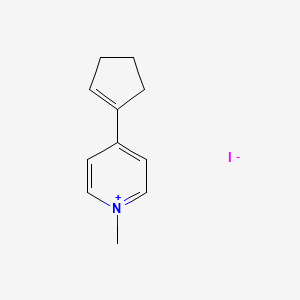
4-(Cyclopent-1-en-1-yl)-1-methylpyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopent-1-en-1-yl)-1-methylpyridin-1-ium iodide is a chemical compound that features a cyclopentene ring attached to a pyridinium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopent-1-en-1-yl)-1-methylpyridin-1-ium iodide typically involves the reaction of cyclopentene with a pyridinium salt under specific conditions. One common method involves the use of organocerium reagents, which are generated in situ from aryl and heteroaryl lithium compounds. These reagents react with cycloalkanones to provide alkoxides, which are then treated with MsCl or SOCl2 in the presence of DBU to yield aryl-substituted cycloalkenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclopent-1-en-1-yl)-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentene oxides, while reduction may produce cyclopentane derivatives.
Aplicaciones Científicas De Investigación
4-(Cyclopent-1-en-1-yl)-1-methylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds
Mecanismo De Acción
The mechanism of action of 4-(Cyclopent-1-en-1-yl)-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- N-[2-(Cyclopent-1-en-1-yl)phenyl]arylamides
- 2-arylspiro[3,1-benzoxazine-4,1’-cyclopentanes]
Uniqueness
4-(Cyclopent-1-en-1-yl)-1-methylpyridin-1-ium iodide is unique due to its specific structure, which combines a cyclopentene ring with a pyridinium ion. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Número CAS |
59564-44-2 |
|---|---|
Fórmula molecular |
C11H14IN |
Peso molecular |
287.14 g/mol |
Nombre IUPAC |
4-(cyclopenten-1-yl)-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C11H14N.HI/c1-12-8-6-11(7-9-12)10-4-2-3-5-10;/h4,6-9H,2-3,5H2,1H3;1H/q+1;/p-1 |
Clave InChI |
ZUUHTQZQKCNPSK-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC=C(C=C1)C2=CCCC2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


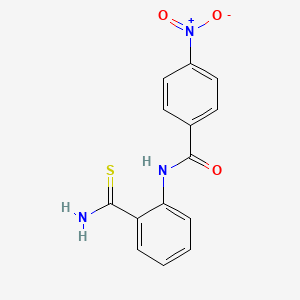
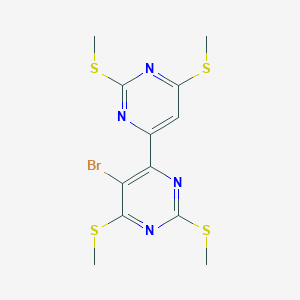
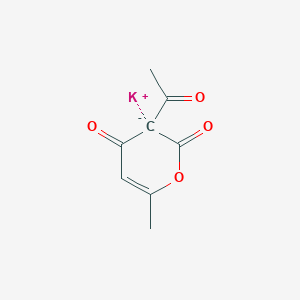
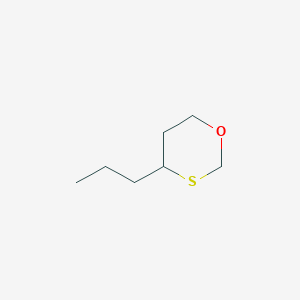
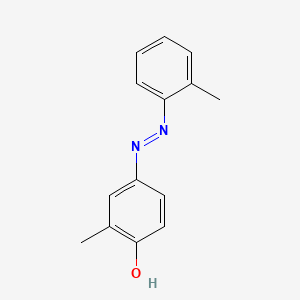
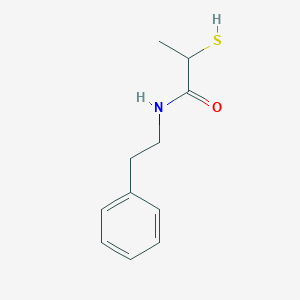
![1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14618281.png)
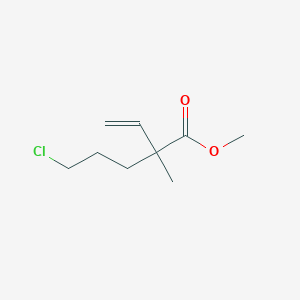
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14618290.png)
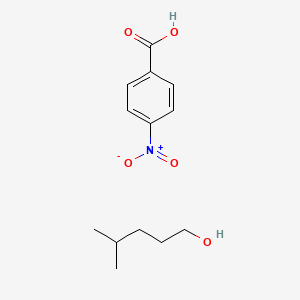
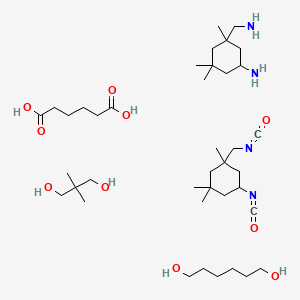
![Diethyl [1-(dimethylamino)ethenyl]phosphonate](/img/structure/B14618310.png)
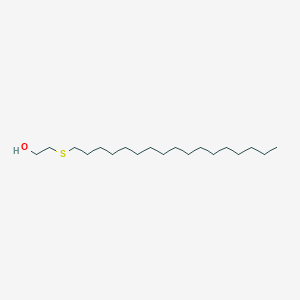
![2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14618329.png)
